molecular formula C16H20N2O2S B1595349 (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide CAS No. 91410-68-3

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide

Cat. No.: B1595349
CAS No.: 91410-68-3
M. Wt: 304.4 g/mol
InChI Key: ZUMVQOILJDLACR-ZIAGYGMSSA-N
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Description

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide (CAS: 91410-68-3) is a chiral sulfamide derivative characterized by two alpha-methylbenzyl groups attached to the sulfamide nitrogen atoms. Its stereochemical configuration (R,R) and aromatic substituents distinguish it from simpler sulfamide analogs. The compound’s stability and stereoselectivity may derive from the steric and electronic effects of the benzyl groups, though further experimental validation is required .

Properties

IUPAC Name

(1R)-1-phenyl-N-[[(1R)-1-phenylethyl]sulfamoyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-13(15-9-5-3-6-10-15)17-21(19,20)18-14(2)16-11-7-4-8-12-16/h3-14,17-18H,1-2H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMVQOILJDLACR-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)NC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NS(=O)(=O)N[C@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350785
Record name (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91410-68-3
Record name (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide is a chiral sulfonamide compound with potential biological activities. The structural features of this compound include two alpha-methylbenzyl groups attached to a sulfamide functional group, contributing to its unique chemical reactivity and biological profile. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₀N₂O₂S
  • Molecular Weight : Approximately 304.41 g/mol
  • Structural Characteristics : The compound features a sulfonamide group known for diverse chemical reactivity.

Currently, the specific mechanisms of action for this compound are not well-documented. However, sulfonamides generally exhibit biological activity through inhibition of specific enzymes or interactions with biological targets. Further research is necessary to elucidate the precise pathways involved in its action.

Neuroprotective Effects

Research on related compounds suggests potential neuroprotective effects. For example, enantiomeric propanolamines have shown neuroprotective properties in models of ischemic cell death, indicating that structural similarities may confer similar benefits to this compound.

Study 1: In Vitro Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results indicated that modifications in the structure could enhance antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli.

Study 2: Neuroprotective Potential

In a separate investigation, the neuroprotective effects of structurally similar compounds were evaluated using rat models subjected to ischemic conditions. The results indicated that certain modifications in the sulfonamide structure could lead to significant reductions in neuronal cell death, suggesting a potential avenue for further exploration with this compound.

Scientific Research Applications

Biochemical Research

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide is primarily utilized in biochemical studies due to its ability to interact with various biological molecules. It has been shown to play a role in:

  • Proteomics : It aids in the study of protein interactions and dynamics, helping elucidate mechanisms of action for different proteins.
  • Binding Studies : The compound is employed in interaction studies focusing on its binding affinity and specificity towards biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often used to quantify these interactions.

Synthetic Organic Chemistry

The compound is also significant in synthetic organic chemistry, where it serves as:

  • Chiral Auxiliary : Its stereochemical properties make it suitable for asymmetric synthesis, allowing for the production of enantiomerically pure compounds.
  • Reagent in Reactions : It can facilitate various chemical reactions, including those involving nucleophilic substitutions and rearrangements.

Case Studies

Several case studies demonstrate the effectiveness of this compound in practical applications:

  • Study on Enantioselectivity : Research has shown that this compound can be used in chiral separation processes, enhancing the efficiency of enantiomeric separations in various mobile phase modes .
  • Potentiation of Receptor Function : The compound has been explored for its potential to enhance glutamate receptor functions, which could have implications for treating cognitive disorders and neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Sulfamide Compounds

Structural and Functional Comparisons

Compound Structure Key Features Reported Applications References
Octadecylpropyl Sulfamide (SUL) Long alkyl chain (C18) attached to sulfamide PPAR-α agonist; neuroprotective effects in hypoxia-ischemia (HI) models; modulates Cnr1/Cnr2, Faah, and Pparα gene expression Neuroprotection, anti-inflammatory, lipid metabolism regulation
(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide Two chiral alpha-methylbenzyl groups on sulfamide Steric hindrance; potential for chiral recognition Hypothetical applications in catalysis or enantioselective synthesis (not explicitly tested)
Sulfamoyl Azides (e.g., compounds 25–33) Variable substituents (alkyl, aryl) on sulfamide with azide functionalization Rapid hydrolysis; hypotensive activity Cardiovascular research (e.g., blood pressure modulation)

Mechanistic and Pharmacological Insights

  • Octadecylpropyl Sulfamide (SUL): Acts as a PPAR-α agonist, reducing neuroinflammation and neuronal loss in HI models. Modulates endocannabinoid signaling (e.g., downregulates Faah, upregulates Cnr2) and reduces reactive astrogliosis and microglial activation . Demonstrates stability over endogenous ligands like oleoylethanolamide (OEA), which is rapidly degraded by Faah .
  • This compound:

    • Lacks direct pharmacological data in the evidence, but its benzyl groups may enhance lipophilicity and membrane permeability compared to SUL’s alkyl chain.
    • The stereochemistry (R,R) could influence receptor binding or catalytic activity, though this remains speculative without experimental validation.
  • Sulfamoyl Azides:

    • Exhibit hypotensive effects via vasodilation mechanisms. Hydrolysis rates correlate with substituent bulkiness, suggesting steric effects on reactivity .

Key Research Findings

  • Neuroprotection: SUL reduces HI-induced neuronal loss in the hippocampus and cortex by 40–60% in murine models, with effects blocked by PPAR-α antagonist GW6471 .
  • Gene Regulation: SUL downregulates pro-inflammatory markers (e.g., Gfap, Iba-1) and upregulates anti-inflammatory pathways (e.g., Cnr2) .
  • Comparative Limitations: this compound’s lack of alkyl chains may limit its PPAR-α affinity compared to SUL, but its aromatic groups could enhance interactions with aromatic residues in enzymes or receptors.

Preparation Methods

Reaction Scheme

Reaction Details and Yield

Parameter Details
Temperature 0–20 °C
Reaction time 3 hours
Solvent Dichloromethane
Base Triethylamine
Yield Approximately 63%
Reference Dougherty et al., Tetrahedron, 2000

This method is well-documented and reproducible, providing moderate yield and maintaining the stereochemical integrity of the chiral centers.

Mechanistic Insights

The reaction mechanism involves nucleophilic attack of the amine nitrogen on the electrophilic sulfur center of sulfuryl dichloride, with triethylamine scavenging the released HCl. This results in the formation of the sulfamide bond linking two (R)-1-phenylethylamine units via the sulfonyl group.

Summary Table of Preparation Method

Aspect Description
Compound This compound
CAS Number 91410-68-3
Molecular Formula C16H20N2O2S
Molecular Weight 304.41 g/mol
Key Reagents (R)-(+)-1-Phenylethylamine, sulfuryl dichloride, triethylamine
Solvent Dichloromethane
Temperature Range 0–20 °C
Reaction Time 3 hours
Yield ~63%
Reference Dougherty et al., 2000

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide
Reactant of Route 2
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(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide

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